molecular formula C18H14N4OS B2916507 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-82-9

3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2916507
CAS No.: 919018-82-9
M. Wt: 334.4
InChI Key: MDEJVGZQDAOUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide is a novel chemical entity designed for research purposes, particularly in the field of oncology and medicinal chemistry. This compound features an imidazo[2,1-b]thiazole scaffold, a privileged structure in drug discovery known to be associated with a broad spectrum of biological activities. Scientific literature indicates that structurally related imidazo[2,1-b]thiazole derivatives have demonstrated significant antiproliferative activity in vitro against a panel of human cancer cell lines , including resistant forms of pancreatic ductal adenocarcinoma (PDAC), with IC50 values reported in the low micromolar range . Some analogues have also been investigated as potential inhibitors of key oncogenic pathways, such as the VEGF/VEGFR signaling axis, which is critical for angiogenesis and tumor growth . The integration of a pyridin-3-yl carboxamide moiety is a strategic modification often employed to enhance the pharmacological profile and binding affinity of small molecules toward specific protein targets. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of new therapeutic agents. Its structure presents opportunities for investigating structure-activity relationships (SAR) to optimize potency and selectivity. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

3-methyl-6-phenyl-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12-16(17(23)20-14-8-5-9-19-10-14)24-18-21-15(11-22(12)18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEJVGZQDAOUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, which has gained attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4OSC_{18}H_{14}N_{4}OS. It features a complex structure characterized by a fused ring system containing nitrogen and sulfur atoms. The presence of phenyl and pyridinyl groups contributes to its unique chemical properties and biological activity.

Structural Representation

PropertyDescription
IUPAC Name 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide
Molecular Formula C18H14N4OS
Chemical Structure Chemical Structure

Biological Activity Overview

Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant biological activities, particularly in cancer treatment. The specific compound in focus has shown promising results in various assays targeting different cancer cell lines.

Anticancer Properties

  • Inhibition of FLT3 Kinase : A series of 6-phenylimidazo[2,1-b]thiazole derivatives demonstrated potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11. The most active compound exhibited an IC50 value of 0.002 μM against MV4-11 cells and 0.022 μM in enzymatic assays targeting FLT3 kinase .
  • Cell Line Specificity : The compound showed weak or no activity against FLT3-independent human cervical cancer cell line HeLa, indicating a degree of specificity that could be beneficial for targeted therapies .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the phenyl and pyridinyl rings:

  • Phenyl Group : Modifications on the phenyl ring significantly influence potency. Bulky groups or electron-withdrawing substituents enhance biological activity.
  • Pyridinyl Substituent : The position and nature of the pyridinyl group also play a critical role in determining efficacy against various cancer types.

Study 1: Antiproliferative Activity

In vitro studies have shown that 3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 Value (μM)
MV4-110.002
HeLa>10

This data suggests that the compound is particularly effective against AML while being less effective against cervical cancer cells.

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This was confirmed through flow cytometry assays measuring Annexin V and propidium iodide staining.

Additional Biological Activities

Aside from anticancer properties, compounds within this class have shown promise in other areas:

  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit pro-inflammatory cytokine release.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to validate these findings.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogues include:

  • Substituents on the thiazole ring : Chlorophenyl (5f, 5g, 5j), methoxyphenyl (5h), or trifluoromethylphenyl (CAS: 105942-85-6) groups alter polarity and binding affinity .
  • Pyridine modifications : Fluorine (5g), piperazinyl (5i, 5j), or morpholinyl (5a) groups influence solubility and target engagement .
  • Linker groups : Acetamide (5a–5n) vs. carboxamide (target compound) affect molecular flexibility and hydrogen bonding .

Anticancer Activity

  • Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). It also inhibits VEGFR2 (5.72% at 20 μM) .
  • Target Compound : While specific data are unavailable, its structural simplicity compared to 5l (lacking the piperazinyl-methoxybenzyl group) may reduce VEGFR2 affinity but improve bioavailability.

Enzyme Inhibition

  • COX-2 Selectivity : Compound 6a (IC₅₀ = 0.08 μM, selectivity index = 313.7) highlights the importance of C-5 substituents (e.g., methylsulfonyl groups) for COX-2 inhibition .
  • Aldose Reductase (AR) Inhibition : Compound 3d (4-bromophenyl derivative) shows superior AR inhibition, emphasizing the role of electron-withdrawing groups .

Other Activities

Key Research Findings

  • Substituent Impact :
    • Chlorine/Methoxy Groups : Enhance cytotoxicity (e.g., 5l vs. 5a) but may reduce solubility .
    • Piperazinyl/Morpholinyl Groups : Improve target selectivity (e.g., 5i, 5l) but increase molecular weight .
  • Linker Flexibility : Acetamide derivatives (5a–5n) generally show higher potency than carboxamides, likely due to improved conformational adaptability .

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